4-[4-(Hydroxymethyl)piperidin-1-yl]benzenesulfonamide
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Overview
Description
4-[4-(Hydroxymethyl)piperidin-1-yl]benzenesulfonamide is a chemical compound that features a piperidine ring substituted with a hydroxymethyl group and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzenesulfonamide typically involves the reaction of piperidine derivatives with benzenesulfonyl chloride under basic conditions. The hydroxymethyl group can be introduced via a subsequent reaction with formaldehyde. The general synthetic route can be summarized as follows:
Formation of Piperidine Derivative: Piperidine is reacted with formaldehyde to introduce the hydroxymethyl group.
Sulfonamide Formation: The hydroxymethyl piperidine derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Hydroxymethyl)piperidin-1-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-[4-(Carboxymethyl)piperidin-1-yl]benzenesulfonamide.
Reduction: Formation of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzeneamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[4-(Hydroxymethyl)piperidin-1-yl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzenesulfonamide is not fully understood but is believed to involve interactions with specific molecular targets. The piperidine ring and sulfonamide group are known to interact with various enzymes and receptors, potentially modulating their activity. The hydroxymethyl group may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde: Similar structure but with an aldehyde group instead of a sulfonamide group.
4-[4-(Hydroxymethyl)piperidin-1-yl]methylbenzoic acid: Contains a carboxyl group instead of a sulfonamide group.
Piperidine derivatives: A broad class of compounds with various substitutions on the piperidine ring.
Uniqueness
4-[4-(Hydroxymethyl)piperidin-1-yl]benzenesulfonamide is unique due to the presence of both a hydroxymethyl group and a benzenesulfonamide moiety, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-[4-(hydroxymethyl)piperidin-1-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c13-18(16,17)12-3-1-11(2-4-12)14-7-5-10(9-15)6-8-14/h1-4,10,15H,5-9H2,(H2,13,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFXYCUFNXISNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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